REACTION_CXSMILES
|
O[CH2:2][C:3]#[N:4].[CH2:5]([NH2:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>CO>[CH2:5]([NH:11][CH2:2][C:3]#[N:4])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OCC#N
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature quickly raised
|
Type
|
ADDITION
|
Details
|
during mixing
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
DISTILLATION
|
Details
|
the obtained liquid was distilled at 72° under 0.8 mm Hg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |